N-Boc-piperazine-13C4 N-Boc-piperazine-13C4
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003031
InChI: InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1
SMILES:
Molecular Formula: C9H18N2O2
Molecular Weight: 190.22 g/mol

N-Boc-piperazine-13C4

CAS No.:

Cat. No.: VC18003031

Molecular Formula: C9H18N2O2

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-piperazine-13C4 -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 190.22 g/mol
IUPAC Name tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate
Standard InChI InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1
Standard InChI Key CWXPZXBSDSIRCS-SQLBHGNYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1
Canonical SMILES CC(C)(C)OC(=O)N1CCNCC1

Introduction

PropertyValueSource
Molecular FormulaC5^13C4H18N2O2
Molecular Weight190.22 g/mol
Purity≥98%
Physical FormPowder
SolubilityChloroform, DMSO, Dichloromethane
Storage Conditions2–8°C, protected from light

The Boc group enhances stability by shielding the reactive amine, facilitating handling and storage. The 13C labeling enables precise tracking in biological systems, though specific applications in proteomics or metabolomics require inference from isotopic labeling principles .

Synthesis Methodologies

Patent-Based Synthesis Route

The synthesis of N-Boc-piperazine-13C4 derives from methodologies developed for its non-labeled counterpart, as detailed in CN108033931B . The process involves three stages:

  • Chlorination: Diethanolamine reacts with thionyl chloride (SOCl2) under reflux to form bis(2-chloroethyl)amine.

  • Boc Protection: The chlorinated intermediate undergoes acylation with Boc anhydride in alkaline conditions.

  • Cyclization: Reaction with ammonia water induces ring closure, yielding N-Boc-piperazine.

For the 13C4 variant, isotopically labeled starting materials (e.g., 13C-enriched diethanolamine) would replace conventional reagents. The patent reports a yield of 94.3% and purity of 99.42% for the non-labeled compound, suggesting analogous efficiency for the labeled version .

Table 2: Synthesis Steps and Conditions

StepReagents/ConditionsOutcome
ChlorinationDiethanolamine + SOCl2 (3:1 molar ratio), refluxBis(2-chloroethyl)amine
Boc ProtectionBoc anhydride, Na2CO3, 10–30°CBis(2-chloroethyl) Boc-carbamate
CyclizationNH3 (3:1 molar ratio), 60°C, ethyl acetate extractionN-Boc-piperazine

Comparative Analysis with Traditional Methods

Prior methods relied on anhydrous piperazine and di-tert-butyl dicarbonate, which suffered from low yields (≤70%) and hazardous toluene use . The patented approach eliminates these drawbacks through aqueous-phase reactions and safer solvents, aligning with green chemistry principles.

ParameterSpecification
Temperature2–8°C
Light ExposureProtected
Solvent CompatibilityChloroform, DMSO, Dichloromethane
StabilityStable under inert atmosphere

Exposure to moisture or acidic/basic conditions may cleave the Boc group, necessitating controlled environments during use .

Comparative Structural Analysis

N-Boc-piperazine-13C4 shares structural motifs with related compounds, differing primarily in isotopic labeling and substituents:

CompoundMolecular FormulaKey Features
1-Boc-piperazineC9H18N2O2Non-labeled; similar applications
PiperazineC4H10N2Unprotected; higher reactivity
N-MethylpiperazineC5H12N2Altered receptor binding profile

The Boc group’s steric bulk moderates reactivity, while methyl or hydroxyethyl substitutions modulate solubility and biological activity .

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